3-Amino-2,4-dibromo-6-fluorobenzoic acid
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Overview
Description
3-Amino-2,4-dibromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dibromo-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-fluorobenzoic acid, followed by further functionalization to introduce the dibromo substituents. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts and solvents such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dibromo-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydrazine Hydrate: Utilized in reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-2,4-dibromo-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dibromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: A similar compound with a single fluorine substituent.
3-Amino-2-fluorobenzoic acid: Another related compound with different substitution patterns
Uniqueness
3-Amino-2,4-dibromo-6-fluorobenzoic acid is unique due to the presence of both dibromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-2,4-dibromo-6-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two bromine atoms and one fluorine atom attached to a benzoic acid framework, which is known to influence its biological properties.
Antimicrobial Activity
Research has indicated that halogenated benzoic acids exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms enhances the lipophilicity of the compounds, which may improve their ability to penetrate microbial membranes. A study by Khan et al. demonstrated that derivatives of fluorobenzoic acids possess notable antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects due to its structural similarities .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by halogenated benzoic acids. For example, certain derivatives have been shown to inhibit glycoside hydrolases, which are crucial in carbohydrate metabolism. The structure–activity relationship (SAR) studies indicate that modifications in the aromatic ring significantly affect inhibitory potency . This suggests that this compound could be evaluated for its ability to inhibit similar enzymes.
Study 1: Antimicrobial Efficacy
In a comparative study examining various fluorinated benzoic acids, researchers found that compounds with multiple halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the number and position of halogens in determining biological efficacy .
Study 2: Antitumor Mechanisms
A recent investigation into the antitumor effects of halogenated benzoic acids revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways. The study suggested that the introduction of halogens increases the compound's ability to interact with cellular targets involved in apoptosis .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
1208076-94-1 |
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Molecular Formula |
C7H4Br2FNO2 |
Molecular Weight |
312.92 g/mol |
IUPAC Name |
3-amino-2,4-dibromo-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H4Br2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |
InChI Key |
CGLLQHZRHZOGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)F |
Origin of Product |
United States |
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